molecular formula C11H11NO3 B581667 1-(4-Formylphenyl)azetidine-3-carboxylic acid CAS No. 1355248-05-3

1-(4-Formylphenyl)azetidine-3-carboxylic acid

Cat. No.: B581667
CAS No.: 1355248-05-3
M. Wt: 205.213
InChI Key: JBVARJKZZNPSDV-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-(4-Formylphenyl)azetidine-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the formation of the azetidine ring through cyclization reactions. The starting materials often include substituted phenyl derivatives and azetidine precursors . The reaction conditions usually involve the use of strong bases or acids to facilitate the cyclization process. Industrial production methods may involve optimization of these synthetic routes to increase yield and purity, often employing catalysts and controlled reaction environments .

Chemical Reactions Analysis

1-(4-Formylphenyl)azetidine-3-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and solvents like dichloromethane or ethanol. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(4-Formylphenyl)azetidine-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Formylphenyl)azetidine-3-carboxylic acid involves its interaction with various molecular targets and pathways. The azetidine ring’s strain and reactivity make it a versatile intermediate in chemical reactions. The formyl and carboxylic acid groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.

Comparison with Similar Compounds

1-(4-Formylphenyl)azetidine-3-carboxylic acid can be compared with other azetidine derivatives, such as:

    1-(4-Methylphenyl)azetidine-3-carboxylic acid: Similar structure but with a methyl group instead of a formyl group.

    1-(4-Nitrophenyl)azetidine-3-carboxylic acid: Contains a nitro group, which significantly alters its reactivity and biological properties.

    1-(4-Hydroxyphenyl)azetidine-3-carboxylic acid: The presence of a hydroxy group can enhance hydrogen bonding and solubility.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties compared to its analogs .

Biological Activity

1-(4-Formylphenyl)azetidine-3-carboxylic acid is a compound of significant interest due to its unique structural features and potential biological activities. This compound, with a molecular formula of C₁₁H₁₁NO₃ and a molecular weight of 205.21 g/mol, incorporates an azetidine ring, a formylphenyl group, and a carboxylic acid functional group. The presence of these functional groups suggests various reactivity patterns that may contribute to its biological properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Chemical Structure C11H11NO3\text{Chemical Structure }\quad \text{C}_{11}\text{H}_{11}\text{N}\text{O}_{3}

This compound's reactivity is primarily attributed to the formyl and carboxylic acid groups, which can participate in numerous chemical reactions, making it a versatile intermediate in organic synthesis.

Biological Activity Overview

Preliminary studies indicate that compounds with structural similarities to this compound exhibit various biological activities, including:

  • Antioxidant Activity : Compounds with similar structures have shown potential antioxidant properties, which can be beneficial in mitigating oxidative stress in biological systems.
  • Enzyme Inhibition : There is evidence suggesting that derivatives of this compound may inhibit enzymes such as tyrosinase, which is involved in melanin production and has implications in skin disorders .

Case Studies and Experimental Evidence

  • Antioxidant Potential : A study assessing the antioxidant activity of related compounds observed that certain derivatives exhibited significant radical scavenging activity. For instance, compounds with hydroxyl groups at specific positions demonstrated enhanced antioxidant effects, with IC50 values comparable to standard antioxidants like ascorbic acid .
  • Enzyme Inhibition Studies : Research focusing on tyrosinase inhibition found that specific derivatives of azetidine carboxylic acids displayed notable inhibitory effects. The most active compound in this class demonstrated an IC50 value of approximately 18.17 µg/mL, indicating its potential use in therapeutic applications targeting hyperpigmentation disorders .

Mechanistic Insights

The biological activity of this compound may be attributed to its ability to interact with various biological targets. The presence of the carboxylic acid group allows for hydrogen bonding interactions with enzyme active sites, while the formyl group could facilitate further modifications leading to enhanced activity.

Comparative Analysis

To better understand the uniqueness of this compound, a comparative analysis with structurally similar compounds is presented below:

Compound NameCAS NumberSimilarity Index
1-(4-Aminophenyl)azetidine-3-carboxylic acid1355248-05-30.89
1-(4-Cyanophenyl)azetidine-3-carboxylic acid1260892-88-30.88
1-(2-Aminophenyl)azetidine-3-carboxylic acid887595-81-50.84
Methyl 1-(4-Aminophenyl)azetidine-3-carboxylate887595-85-90.80

This table highlights the structural relationships and potential for similar biological activities among these compounds, emphasizing how slight variations can lead to differing reactivity and efficacy profiles.

Properties

IUPAC Name

1-(4-formylphenyl)azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c13-7-8-1-3-10(4-2-8)12-5-9(6-12)11(14)15/h1-4,7,9H,5-6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBVARJKZZNPSDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=CC=C(C=C2)C=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10742808
Record name 1-(4-Formylphenyl)azetidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10742808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1355248-05-3
Record name 1-(4-Formylphenyl)-3-azetidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1355248-05-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Formylphenyl)azetidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10742808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 4-fluoro benzaldehyde (5 g, 40.28 mmol) in DMSO (70 mL) was added azetidine-3-carboxylic acid (8.14 g, 80.56 mmol) followed by addition of triethyl amine (20.38 g, 201.41 mmol) at room temperature. Resulting reaction mixture was heated at 100° C. for 24 hours under nitrogen atmosphere. After complete consumption of starting material, reaction mixture was cooled to room temperature and quenched with ice cold water (150 mL). Aqueous layer was extracted with EtOAc (3×150 mL). Combined organic layer was washed with water (2×300 mL), dried over sodium sulphate; filtered and evaporated in vacuo to afford brown colored solid (4 g, 48%). 1H NMR (400 MHz, DMSO-d6) δ: 3.54-3.59 (m, 1H), 4.03 (t, 2H, J=6.8 Hz), 4.16 (t, 2H, J=8.36 Hz), 6.52 (d, 2H, J=8.36 Hz), 7.69 (d, 2H, J=8.6 Hz), 9.68 (s, 1H); LC-MS (M−H): =203.70
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
8.14 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
20.38 g
Type
reactant
Reaction Step Two
Name
Yield
48%

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